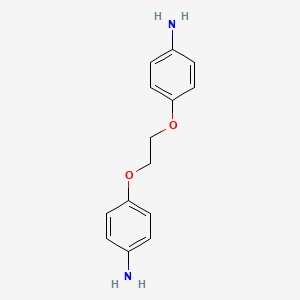

4,4'-(Ethane-1,2-diylbis(oxy))dianiline

Description

Properties

IUPAC Name |

4-[2-(4-aminophenoxy)ethoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDFKOSSEXYTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870473 | |

| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-10-4 | |

| Record name | 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and applications of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline. This aromatic diamine serves as a versatile building block in polymer chemistry and demonstrates significant potential as a scaffold in medicinal chemistry and drug development. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering detailed protocols, safety information, and insights into its utility in various scientific domains.

Introduction

This compound, also known by its synonyms 1,2-Bis(4-aminophenoxy)ethane and 4,4'-diaminodiphenoxyethane, is an organic compound characterized by two aniline moieties linked by an ethylene glycol diether bridge.[1][2] Its molecular structure, featuring two primary aromatic amine groups, imparts a high degree of reactivity, making it a valuable monomer for the synthesis of high-performance polymers such as polyimides.[2] Beyond its applications in materials science, the unique arrangement of aromatic rings and flexible ether linkage makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. The aniline substructure is a common motif in many pharmaceutical compounds, and the diamine nature of this molecule allows for the generation of diverse molecular architectures.[3] This guide will delve into the core chemical properties of this compound, provide detailed synthetic and analytical procedures, and explore its emerging role in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 6052-10-4 | [4] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [4] |

| Molecular Weight | 244.29 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 177.0 to 181.0 °C | [5] |

| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline | [4] |

| Synonyms | 1,2-Bis(4-aminophenoxy)ethane, 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | [4][5] |

| Solubility | While specific data for the title compound is limited, the closely related 4,4'-oxydianiline is soluble in acetone and has low solubility in water, benzene, carbon tetrachloride, and ethanol.[6] It is anticipated that this compound exhibits similar solubility in polar aprotic solvents like DMSO and DMF. | |

| pKa | The basicity of aromatic amines is influenced by substituents. While an experimental pKa for this specific molecule is not readily available, QSAR studies on aromatic diamines can be used to estimate reactivity.[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of p-aminophenol with 1,2-dibromoethane in the presence of a base.

Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of "Bis (4, 4'-diamino phenoxy) ethane" as described in the literature.[3]

Reaction Scheme:

A representative synthetic workflow.

Materials:

-

p-Aminophenol

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

To a stirred solution of p-aminophenol in DMF, add anhydrous potassium carbonate.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Filter the crude product, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The base is crucial for deprotonating the hydroxyl group of p-aminophenol, forming a phenoxide ion which is a more potent nucleophile.

-

Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.

-

Purification: Precipitation in water followed by recrystallization is a standard and effective method for purifying the solid product from unreacted starting materials and inorganic salts.

Spectral Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethylene bridge. The aromatic protons will appear as two doublets in the downfield region, characteristic of a para-substituted benzene ring. The protons of the ethylene bridge will appear as a singlet in the upfield region. The amino group protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons of the ethylene bridge. The symmetry of the molecule will result in a reduced number of signals.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹.

-

C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 244.

Applications in Drug Development

The this compound scaffold is a promising starting point for the synthesis of novel bioactive molecules. Its diamine nature allows for the facile introduction of various pharmacophores, enabling the creation of diverse chemical libraries for high-throughput screening.

A study by Hussein et al. (2022) demonstrated the synthesis of Schiff bases, oxazepine, and tetrazole derivatives starting from this compound.[3] These derivatives were then evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3] The results indicated that some of the synthesized compounds exhibited significant antibacterial activity, highlighting the potential of this scaffold in the development of new antimicrobial agents.[3]

Workflow for the Synthesis of Bioactive Derivatives:

A generalized workflow for developing bioactive compounds.

The flexibility of the ether linkage and the ability to introduce diverse substituents on the aromatic rings make this scaffold amenable to quantitative structure-activity relationship (QSAR) studies.[1] By systematically modifying the structure and correlating these changes with biological activity, researchers can rationally design more potent and selective drug candidates.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions. This compound and its parent compound, aniline, are known to have toxicological effects.

GHS Hazard Classification: Based on available data for closely related aromatic amines, the following hazards should be considered[4][7]:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Carcinogenicity: May cause cancer.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Dispose of waste in accordance with local, state, and federal regulations.

The closely related compound, 4,4'-oxydianiline, is listed as "reasonably anticipated to be a human carcinogen" in the 15th Report on Carcinogens by the National Toxicology Program.[6] This underscores the importance of handling all aromatic diamines, including this compound, with extreme caution.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both materials science and drug discovery. Its synthesis is straightforward, and its structure allows for a wide range of chemical modifications. The demonstrated biological activity of its derivatives makes it a compelling scaffold for the development of new therapeutic agents, particularly in the area of antimicrobial research. Researchers and drug development professionals should be mindful of the potential toxicological hazards associated with this class of compounds and adhere to strict safety protocols. This guide provides a solid foundation of technical information to support the safe and effective use of this compound in innovative research and development endeavors.

References

-

Alfa Aesar. (n.d.). This compound. Retrieved from [Link]

-

Barba-Vidal, C., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 12(9), 1869. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60361, 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. Retrieved from [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: 4,4'-Oxydianiline. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Hussein, I. A., et al. (2022). Synthesis and biological activities of some new derivatives based on bis (4, 4'-diamino phenoxy) ethane containing Oxazpines, Terazole rings. ResearchGate. [Link]

-

ChemSrc. (n.d.). 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4'-oxydianiline and its salts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | C14H16N2O2 | CID 60361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | 6052-10-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

An In-depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS 6052-10-4): A Versatile Monomer for High-Performance Polymers and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Ethane-1,2-diylbis(oxy))dianiline, with the CAS number 6052-10-4, is an aromatic diamine that serves as a crucial building block in the synthesis of advanced polymers. Its molecular structure, characterized by two aniline moieties linked by a flexible ethane-1,2-diylbis(oxy) spacer, imparts a unique combination of rigidity and flexibility to the resulting polymer chains. This guide provides a comprehensive technical overview of this monomer, from its synthesis and characterization to its application in high-performance polyimides and its emerging potential in the biomedical field.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6052-10-4 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline | [1] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 177.0 to 181.0 °C | [2][3] |

| Purity | >95.0% (GC) | [2][3] |

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from p-aminophenol and 1,2-dichloroethane.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane

-

To a stirred solution of 4-nitrophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a slight excess of a base like anhydrous potassium carbonate.

-

Heat the mixture to an elevated temperature (e.g., 80-100 °C) to facilitate the formation of the phenoxide.

-

Slowly add a stoichiometric amount of 1,2-dichloroethane to the reaction mixture.

-

Maintain the reaction at an elevated temperature for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water to precipitate the crude product.

-

Filter, wash with water, and dry the crude 1,2-bis(4-nitrophenoxy)ethane.

Step 2: Reduction to this compound

-

Dissolve the synthesized 1,2-bis(4-nitrophenoxy)ethane in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro groups are fully reduced to amines.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification

Purification of the final product is critical for obtaining high-quality polymers. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a common and effective method for purifying aromatic diamines.[4]

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. PubChem provides reference spectra for this compound.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups, such as the N-H stretches of the primary amines, the C-O-C stretch of the ether linkage, and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

X-ray Crystallography: The single-crystal X-ray diffraction data, available through the Cambridge Crystallographic Data Centre (CCDC number 690995), provides the definitive solid-state structure of the molecule.[1]

Applications in Polymer Science: Synthesis of High-Performance Polyimides

The primary application of this compound is as a diamine monomer in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[5]

General Polyimide Synthesis: The Two-Step Method

The most common route for synthesizing polyimides is a two-step polycondensation reaction.[5]

Caption: Polyimide-based platforms for drug delivery applications.

The biocompatibility of polyimides, coupled with their robust physical properties, opens avenues for their use in implantable devices and as coatings for medical instruments. [6][7]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. The compound is suspected of causing genetic defects. [8]Therefore, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of high-performance polyimides. Its unique chemical structure allows for the creation of polymers with a desirable balance of thermal stability, mechanical strength, and processability. While its primary applications have been in materials science, its favorable biocompatibility profile suggests a promising future in the development of advanced biomedical materials, particularly in the field of controlled drug delivery. Further research into the synthesis of novel polyimides from this diamine and the exploration of their biomedical applications are warranted.

References

-

PubChem. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. Available from: [Link]

-

Polyimide as a biomedical material: advantages and applications. RSC Publishing. 2024. Available from: [Link]

- Richardson, R. R., Miller, J. A., & Reichert, W. M. (1993). Polyimides as biomaterials: preliminary biocompatibility testing.

-

Uniform biodegradable microparticle systems for controlled release. PMC, NIH. Available from: [Link]

-

ResearchGate. Reaction scheme for the preparation of a polyimide from pyromellitic dianhydride (PMDA) and 4,4'-oxy-dianiline (ODA). Available from: [Link]

-

How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? ResearchGate. 2018. Available from: [Link]

- Advancements in Controlled-Release Drug Delivery Systems: A Focus on Polymeric Microparticles. PEXACY International Journal of Pharmaceutical Science. 2023.

-

Biocompatibility of Polyimides: A Mini-Review. MDPI. 2019. Available from: [Link]

-

Microspheres for controlled release drug delivery. PubMed. 2004. Available from: [Link]

-

Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. Available from: [Link]

-

Chemical Crosslinking of 6FDA-ODA and 6FDA-ODA:DABA for Improved CO2/CH4 Separation. MDPI. 2018. Available from: [Link]

-

Transmittance UV–vis spectra of 6FDA-4,4 ′ -SDA/6FDA-DABA 4:1 and... - ResearchGate. Available from: [Link]

- Polymeric Biomaterial Based Hydrogels for Biomedical Applications.

-

Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. SciSpace. Available from: [Link]

-

The synthesis of a novel polyimide precursor. NASA Technical Reports Server. Available from: [Link]

-

Polyimidization reaction of pyromellitic dianhydride and 4, 4′-oxydianiline. ResearchGate. Available from: [Link]

-

CHAPTER 2 LITERATURE REVIEW. VTechWorks. Available from: [Link]

-

Applications of Hydrogels in Biomedicine. Encyclopedia MDPI. 2022. Available from: [Link]

-

Polymeric Based Hydrogel Membranes for Biomedical Applications. MDPI. Available from: [Link]

- Effect of the molar mass of polyimide based on pyromellitic dianhydride and 4,4′‐oxydianiline on dielectric and mechanical properties of nonwoven oriented polyimide materials.

-

Unexpected course of a Williamson ether synthesis. arkat usa. Available from: [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]

- Preparation and medical application of polyimide aerogel and hydrogel.

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

4,4'-Oxydianiline - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

Sources

- 1. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | C14H16N2O2 | CID 60361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | 6052-10-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Synthesis and characterization of polyimide-based hybrid thin films from a novel colloidal core-shell nanocomposite particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyimide as a biomedical material: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-aminophenoxy)ethane

This guide provides a comprehensive overview of the synthetic pathways to obtain 1,2-bis(4-aminophenoxy)ethane, a crucial diamine monomer in the production of high-performance polymers such as polyimides and polyamides. The content herein is curated for researchers, scientists, and professionals in drug development and materials science, offering not just procedural steps but also the underlying chemical principles and rationale for methodological choices.

Introduction: The Significance of 1,2-Bis(4-aminophenoxy)ethane

1,2-Bis(4-aminophenoxy)ethane is a valuable aromatic diamine characterized by a flexible ethylene glycol diether linkage connecting two aminophenoxy moieties. This structural feature imparts enhanced solubility and processability to the polymers derived from it, without compromising their desirable thermal and mechanical properties. The strategic incorporation of the ether linkage lowers the glass transition temperature and melting point of resulting polymers, making them more amenable to industrial processing techniques.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and industrially viable synthesis of 1,2-bis(4-aminophenoxy)ethane is a two-step process. This methodology is favored for its high yields and the relative accessibility of its starting materials. The overall synthetic scheme is as follows:

-

Step 1: Williamson Ether Synthesis - Formation of the dinitro intermediate, 1,2-bis(4-nitrophenoxy)ethane.

-

Step 2: Reduction of the Nitro Groups - Conversion of the dinitro intermediate to the final diamine product, 1,2-bis(4-aminophenoxy)ethane.

This two-step approach allows for the purification of the intermediate, ensuring a high-purity final product.

Part 1: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers.[1] In this initial step, an alkoxide is reacted with a primary alkyl halide in an SN2 reaction.[1] For the synthesis of 1,2-bis(4-nitrophenoxy)ethane, this involves the reaction of a 4-nitrophenoxide with a 1,2-dihaloethane.

Reaction Mechanism: An SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A strong base is first used to deprotonate 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion. This ion then acts as the nucleophile, attacking the electrophilic carbon of the 1,2-dihaloethane in a concerted step, displacing the halide leaving group. This occurs twice to form the final diether product.

Caption: General workflow of the Williamson ether synthesis for 1,2-bis(4-nitrophenoxy)ethane.

Experimental Protocol: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane

This protocol is a robust method for the synthesis of the dinitro intermediate.

Materials:

-

4-Nitrophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (2 equivalents), anhydrous potassium carbonate (2.2 equivalents), and dimethylformamide (DMF) to create a stirrable slurry.

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Slowly add 1,2-dibromoethane (1 equivalent) to the reaction mixture.

-

Maintain the reaction at 80-90 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold deionized water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with deionized water and then with cold methanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain pure 1,2-bis(4-nitrophenoxy)ethane as a pale yellow solid.

Characterization of 1,2-Bis(4-nitrophenoxy)ethane

-

Melting Point: 183-186 °C

-

FTIR (KBr, cm⁻¹): The spectrum will show characteristic peaks for the aromatic C-H stretching, C=C stretching, the asymmetric and symmetric stretching of the NO₂ group (around 1510 cm⁻¹ and 1340 cm⁻¹ respectively), and the C-O-C ether linkage.

-

¹H NMR: Spectral data can be found on public databases such as PubChem.[1]

-

¹³C NMR: Spectral data can be found on public databases such as PubChem.[1]

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |

| Molecular Weight | 304.26 g/mol | [1] |

| Appearance | Pale yellow solid |

Part 2: Reduction of 1,2-Bis(4-nitrophenoxy)ethane to 1,2-Bis(4-aminophenoxy)ethane

The second and final step is the reduction of the nitro groups of the intermediate to amino groups. A highly effective and widely used method for this transformation is catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen donor and a metal catalyst.[2][3] This method is often preferred over direct hydrogenation with hydrogen gas due to its milder reaction conditions and operational simplicity.

Reaction Mechanism: Catalytic Transfer Hydrogenation

The mechanism of catalytic transfer hydrogenation with hydrazine involves the decomposition of hydrazine on the surface of the metal catalyst (e.g., Pd/C or Raney Nickel) to generate diimide (N₂H₂) and hydrogen gas in situ. These reactive hydrogen species then reduce the nitro groups to amines. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Caption: Simplified workflow for the reduction of the dinitro intermediate to the diamine product.

Experimental Protocol: Reduction to 1,2-Bis(4-aminophenoxy)ethane

This protocol provides a reliable method for the reduction of the dinitro intermediate to the final product.[4][5]

Materials:

-

1,2-Bis(4-nitrophenoxy)ethane

-

Hydrazine monohydrate (80% or higher)

-

5% or 10% Palladium on carbon (Pd/C) catalyst

-

Ethanol

-

Celite (optional, for filtration)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,2-bis(4-nitrophenoxy)ethane (1 equivalent) in ethanol.

-

Carefully add the 5% or 10% Pd/C catalyst to the suspension (typically 5-10 mol% of the substrate).

-

Heat the mixture to reflux.

-

Slowly and cautiously add hydrazine monohydrate (10-20 equivalents) dropwise to the refluxing mixture. An exothermic reaction may be observed.

-

Continue refluxing for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the hot solution through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture to yield 1,2-bis(4-aminophenoxy)ethane as a white to off-white solid.[4][5] A yield of over 90% can be expected.[4]

Characterization of 1,2-Bis(4-aminophenoxy)ethane

-

Melting Point: 137-139 °C

-

FTIR (KBr, cm⁻¹): The spectrum will show the disappearance of the strong nitro group peaks and the appearance of characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). The C-O-C ether linkage peak will remain.

-

¹H NMR (DMSO-d₆, δ): 6.58 (d, 4H, Ar-H), 6.65 (d, 4H, Ar-H), 4.85 (s, 4H, NH₂), 4.15 (s, 4H, OCH₂CH₂O).

-

¹³C NMR (DMSO-d₆, δ): 149.9, 142.8, 115.3, 114.7, 68.2.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [4] |

| Molecular Weight | 244.29 g/mol | [4] |

| Appearance | White to off-white solid |

Comparative Analysis of Synthesis Parameters

| Step | Parameter | Variation | Rationale and Impact |

| Step 1 | Base | K₂CO₃, NaOH, KOH | Stronger bases can lead to faster reaction times but may also increase side reactions. K₂CO₃ is a milder and often effective choice. |

| Solvent | DMF, DMSO, Acetone | Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic. | |

| Leaving Group | -Br, -Cl, -I | Bromine and iodine are better leaving groups than chlorine, leading to faster reaction rates. However, chloro-derivatives are often more cost-effective. | |

| Step 2 | Catalyst | Pd/C, Raney Ni | Pd/C is a highly efficient and widely used catalyst for transfer hydrogenation. Raney Ni is a more economical alternative but can sometimes be less selective. |

| Hydrogen Donor | Hydrazine hydrate, Ammonium formate | Hydrazine hydrate is a very effective hydrogen donor. Ammonium formate is a milder alternative that can sometimes offer better selectivity.[6] | |

| Solvent | Ethanol, Methanol | Alcohols are good solvents for this reduction and are relatively inexpensive and easy to remove. |

Conclusion

The synthesis of 1,2-bis(4-aminophenoxy)ethane is a well-established and scalable process. The two-step approach involving a Williamson ether synthesis followed by a catalytic transfer hydrogenation is a reliable and high-yielding route. The choice of specific reagents and conditions can be tailored to optimize for factors such as cost, reaction time, and desired purity. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this important diamine, empowering researchers to advance their work in polymer chemistry and materials science.

References

-

Butt, M. S., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). 1,2-Bis(4-aminophenoxy)ethane. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1122. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 270647, 1,2-Bis(4-nitrophenoxy)ethane. Retrieved December 14, 2023 from [Link].

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

-

PrepChem (2023). Synthesis of 1,2-bis(4-nitrophenoxy)ethane. Retrieved December 14, 2023 from [Link].

-

Organic Chemistry Portal (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved December 14, 2023 from [Link].

-

JETIR (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Journal of Emerging Technologies and Innovative Research, 6(2). [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). Chemical Communications. [Link]

-

Gong, L., et al. (2017). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Applied Organometallic Chemistry, 31(12), e3803. [Link]

Sources

- 1. 1,2-Bis(4-nitrophenoxy)ethane | C14H12N2O6 | CID 270647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-Bis(4-aminophenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a notable aromatic diamine, serves as a critical building block in the synthesis of advanced polymers and specialty chemicals. Its unique molecular architecture, characterized by two aniline moieties linked by a flexible ethane-1,2-diylbis(oxy) spacer, imparts a desirable combination of rigidity and processability to the materials derived from it. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis and characterization protocols, and an exploration of its current and potential applications in materials science and medicinal chemistry.

Molecular Structure and Identification

The structural integrity of this compound is foundational to its chemical behavior and utility.

-

Chemical Name: this compound

-

Synonyms: 1,2-Bis(4-aminophenoxy)ethane, 4-[2-(4-Aminophenoxy)ethoxy]aniline[1]

-

CAS Number: 6052-10-4[2]

-

Molecular Formula: C₁₄H₁₆N₂O₂[2]

-

Molecular Weight: 244.29 g/mol [2]

Caption: 2D representation of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for the effective handling, processing, and application of this compound.

| Property | Value | Source |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 177.0 - 181.0 °C | [1] |

| Solubility | Soluble in water, alcohol, and other organic solvents. | [3] |

| Topological Polar Surface Area (TPSA) | 70.5 Ų | [2] |

| Number of Rotatable Bonds | 5 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry.

Experimental Protocol: Synthesis

This protocol outlines the synthesis from readily available starting materials, 4-aminophenol and 1,2-dibromoethane.

Materials:

-

4-Aminophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol in DMF.

-

Base Addition: Add potassium carbonate to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide.

-

Alkylation: Slowly add 1,2-dibromoethane to the reaction mixture. The reaction is then heated to reflux. The phenoxide ion will displace the bromide ions in a nucleophilic substitution reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethane bridge. The aromatic protons will appear as a set of doublets in the aromatic region (typically 6.5-7.5 ppm). The four equivalent protons of the ethane bridge will likely appear as a singlet in the upfield region (around 4.0-4.5 ppm). The amine protons will present as a broad singlet which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons. The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbon atoms attached to the oxygen and nitrogen atoms having distinct chemical shifts. The two equivalent carbons of the ethane bridge will appear as a single peak in the aliphatic region (around 60-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (primary amine) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1620-1580 | N-H bending and C=C aromatic stretching |

| 1250-1200 | Aryl-O stretching (asymmetric) |

| 1050-1000 | Aryl-O stretching (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 244, corresponding to the molecular weight of the compound.

Crystal Structure

The solid-state conformation of this compound has been determined by X-ray crystallography, and the data is available in the Cambridge Structural Database (CSD) under the deposition number 690995 .[2][4] Analysis of the crystal structure reveals the three-dimensional arrangement of the molecules and the nature of the intermolecular interactions, such as hydrogen bonding, which govern the packing in the solid state. This information is critical for understanding the material's bulk properties.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two primary amine groups, which are nucleophilic and can undergo a variety of reactions.

Polymer Synthesis

The most significant application of this diamine is in the synthesis of high-performance polymers, particularly polyimides.[5] Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Polycondensation Reaction:

This compound undergoes polycondensation with various aromatic dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to the corresponding polyimides.

Caption: Polyimide synthesis via polycondensation.

The flexibility of the ethane-1,2-diylbis(oxy) linker can improve the processability and solubility of the resulting polyimides compared to those derived from more rigid diamines.

Medicinal Chemistry

While the primary application of this compound is in materials science, the bis-aniline scaffold is of interest in medicinal chemistry. Aniline and its derivatives are found in a wide range of pharmaceuticals. The structural motif of two aromatic rings connected by a flexible linker is common in the design of molecules that can interact with biological targets such as enzymes and receptors. While direct applications in drug development for this specific molecule are not extensively documented, its analogs with different linkers are being explored. For instance, a similar compound, 4,4'-(Propane-1,3-diylbis(oxy))dianiline, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful new therapeutic modality.[6]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

GHS Hazard Statements:

-

May be harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or use a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable chemical compound with significant applications in the field of polymer chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an ideal monomer for the synthesis of high-performance polyimides. While its direct role in drug development is less established, the structural motifs it contains hold promise for the design of novel bioactive molecules. This guide has provided a comprehensive technical overview to support researchers and scientists in their work with this important compound.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). CAS:6052-10-4 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 4,4′-(ethane-1,2-diylbis(oxy))dianiline (left) and 4,4′-(propane-1,2-diylbis(oxy))dianiline (right). Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Methylene dianiline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4,4'-(1,2-ethanediyl)bis-. NIST WebBook. Retrieved from [Link]

-

UniVOOK. (n.d.). Purify this compound producer. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-4,4'-(Ethene-1,2-diyl)dianiline. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-[Sulfonylbis(p-phenyleneoxy)]dianiline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of 1,1′‐(((ethane‐1,2‐diylbis(oxy))bis(4,1‐phenylene))bis(methylene))‐bispyridinium and ‐bisquinolinium bromide derivatives. Retrieved from [Link]

-

University of Manchester. (n.d.). CCDC 762395: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

-

OSTI.GOV. (2024, October 15). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2'-[Oxybis(ethyleneoxy)]dianiline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde. Retrieved from [Link]

Sources

- 1. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | 6052-10-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | C14H16N2O2 | CID 60361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Purify this compound producer | UniVOOK [univook.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a significant aromatic diamine monomer. The document details its molecular structure, physicochemical properties, and a step-by-step synthesis protocol. It further explores its characterization through spectroscopic methods and its primary application in the synthesis of high-performance polyimides. While its direct role in drug development is not prominent, the relevance of its structural motifs in medicinal chemistry is also discussed. This guide is intended to be a valuable resource for professionals in materials science and organic synthesis.

Introduction

This compound, also known by its synonym 1,2-bis(4-aminophenoxy)ethane, is an aromatic diamine that serves as a crucial building block in polymer chemistry. Its molecular structure, characterized by two aniline rings linked by a flexible ethane-1,2-diylbis(oxy) bridge, imparts a unique combination of rigidity and flexibility to the polymers derived from it. This makes it a valuable monomer in the production of high-performance materials, most notably polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1]

This guide offers a detailed exploration of this compound, from its fundamental molecular properties to its synthesis and primary applications, providing researchers and scientists with the necessary information for its effective utilization.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of this compound are foundational to its utility.

Molecular Structure

The molecule consists of two aminophenoxy moieties connected by an ethylene glycol diether linkage. This central flexible unit is a key feature that influences the properties of the resulting polymers.

Caption: 2D representation of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline | [2] |

| CAS Number | 6052-10-4 | [2] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 177.0 to 181.0 °C | [3] |

| Solubility | Soluble in water, alcohol, and other organic solvents. | [4] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of its dinitro precursor, 1,2-di(p-nitrophenyloxy)ethylene. The following protocol is a well-established method for this transformation.[1]

Experimental Procedure

Step 1: Reaction Setup

-

In a 250 ml two-neck round-bottom flask, place 1 g (3.28 mmol) of 1,2-di(p-nitrophenyloxy)ethylene.

-

Add 80 ml of ethanol to the flask.

-

Add 0.06 g of 5% palladium on carbon (Pd/C) as the catalyst.

-

Finally, add 10 ml of hydrazine monohydrate, which acts as the reducing agent.

Step 2: Reflux

-

Heat the reaction mixture to reflux.

-

Maintain the reflux for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the Pd/C catalyst.

-

The crude solid product is then recrystallized from ethanol.

-

This process yields the desired 1,2-bis(4-aminophenoxy)ethane (92.2% yield) with a melting point of 352 K (79 °C).[1] Note: The reported melting point in this specific synthesis is lower than the range provided by commercial suppliers, which may be due to different polymorphic forms or purity levels.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a polyimide synthesized from 1,2-bis(4-aminophenoxy)ethane, the following characteristic absorption bands are observed:

-

~3440 cm⁻¹: N-H stretching vibrations of the amine groups.[5]

-

~3100 cm⁻¹: Aromatic C-H stretching.[5]

-

Asymmetric stretching of C=O: located at 1774 cm⁻¹.[5]

-

Symmetric stretching of C=O: located at 1718 cm⁻¹ in imide groups.[5]

-

1375 cm⁻¹: Characteristic C-N stretching in the imide ring.[5]

-

736 cm⁻¹: Characteristic of C=O bending in imide groups.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the aniline rings. The protons of the ethylene bridge (-O-CH₂-CH₂-O-) would likely appear as a singlet in the range of 4.0-4.5 ppm. The amine (-NH₂) protons would present as a broad singlet, the position of which can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with those bonded to oxygen and nitrogen atoms being shifted downfield. The carbons of the ethylene bridge would appear in the aliphatic region, typically around 60-70 ppm.

Applications in Polymer Science

The primary and most significant application of this compound is as a diamine monomer in the synthesis of polyimides.

Polyimide Synthesis

Polyimides are synthesized through a two-step process. The first step involves the reaction of a diamine, such as this compound, with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is cyclized to the final polyimide through thermal or chemical means.

Sources

- 1. 1,2-Bis(4-aminophenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | C14H16N2O2 | CID 60361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | 6052-10-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Synthesis, Characterization, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a key aromatic diamine, is a cornerstone in the synthesis of high-performance polymers. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, and a thorough characterization workflow. We delve into its primary applications as a monomer for advanced polyimides and as a superior curing agent for epoxy resins, elucidating the structure-property relationships that govern its performance. Furthermore, this document explores the burgeoning potential of this molecule in the realm of biomedical materials, offering insights for future research and development.

Chemical Identity and Physicochemical Properties

This compound, systematically named 4-[2-(4-aminophenoxy)ethoxy]aniline according to IUPAC nomenclature, is a symmetrical aromatic diamine.[1] Its structure, featuring two aniline moieties linked by a flexible ethane-1,2-diylbis(oxy) bridge, imparts a unique combination of rigidity and flexibility to the polymers derived from it.

| Property | Value | Source(s) |

| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline | [1] |

| Synonyms | 1,2-Bis(4-aminophenoxy)ethane, 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | [2] |

| CAS Number | 6052-10-4 | [2] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 177.0 to 181.0 °C | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through a two-step process involving an initial etherification followed by a reduction of the nitro groups. The following protocol is a robust and validated method for laboratory-scale synthesis.

Step 1: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane

The initial step involves a Williamson ether synthesis, where the sodium salt of 4-nitrophenol reacts with 1,2-dibromoethane.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenol in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add an equimolar amount of a base, for example, potassium carbonate, to generate the phenoxide in situ.

-

To this mixture, add 0.5 molar equivalents of 1,2-dibromoethane dropwise.

-

Heat the reaction mixture to a temperature of 100-120 °C and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Step 2: Reduction of 1,2-Bis(4-nitrophenoxy)ethane to this compound

The dinitro compound is then reduced to the corresponding diamine. A highly effective and clean method for this transformation is catalytic hydrogenation using hydrazine monohydrate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst.[3]

Experimental Protocol:

-

In a two-neck round-bottom flask, suspend 1,2-bis(4-nitrophenoxy)ethane in ethanol.[3]

-

Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).[3]

-

To this suspension, add an excess of hydrazine monohydrate.[3]

-

Heat the mixture to reflux for 16 hours.[3] The reaction is typically vigorous at the beginning.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst.[3]

-

The filtrate is concentrated under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to yield a product with high purity.[3]

Experimental Protocol:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at reflux for a short period.

-

Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. This method can yield the diamine with a purity of over 99%.

Caption: Synthesis and purification workflow for this compound.

Structural and Purity Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethane bridge. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons of the ethane bridge will appear as a singlet in the aliphatic region. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments: the aromatic carbons (with and without attached protons) and the aliphatic carbons of the ethane bridge.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks include:

-

N-H stretching: A doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks appearing just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong absorption band in the 1200-1250 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 244.29 g/mol . The fragmentation pattern can further confirm the structure.

| Spectroscopic Data | Expected Chemical Shifts / Wavenumbers / m/z |

| ¹H NMR | Aromatic protons (~6.6-6.8 ppm), Ethane bridge protons (~4.0 ppm), Amine protons (broad singlet, variable) |

| ¹³C NMR | Aromatic carbons (~115-152 ppm), Aliphatic carbons (~67 ppm) |

| FTIR (cm⁻¹) | ~3300-3500 (N-H), ~3030 (aromatic C-H), ~2950 (aliphatic C-H), ~1600, 1500 (aromatic C=C), ~1240 (C-O), ~1300 (C-N) |

| Mass Spec (m/z) | 244 (M⁺) |

Applications in Advanced Materials

The unique chemical structure of this compound makes it a valuable monomer in the synthesis of high-performance polymers.

Polyimide Synthesis

A primary application of this diamine is in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[4] The synthesis typically proceeds via a two-step method:

-

Poly(amic acid) formation: The diamine is reacted with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then thermally or chemically cyclodehydrated to form the final insoluble and intractable polyimide.

The flexible ethane-1,2-diylbis(oxy) linker in this compound can improve the processability of the resulting polyimides compared to those derived from more rigid diamines.[5]

Caption: Two-step synthesis of polyimides from this compound.

Epoxy Resin Curing Agent

Aromatic diamines are widely used as curing agents for epoxy resins, imparting high thermal stability and excellent mechanical properties to the cured material.[6] this compound acts as a cross-linking agent by reacting with the epoxide groups of the epoxy resin through its amine functionalities. The resulting three-dimensional network exhibits enhanced thermal and mechanical performance compared to epoxy resins cured with aliphatic amines.

The selection of the aromatic diamine curing agent is critical in tailoring the final properties of the epoxy system, such as the glass transition temperature (Tg), which is a measure of the material's thermal stability.

Potential in Biomedical and Pharmaceutical Research

While the primary applications of this compound are in materials science, its chemical structure holds potential for exploration in biomedical and pharmaceutical research.

Biocompatible Polyimides and Medical Devices

Polyimides are increasingly being investigated for biomedical applications due to their excellent mechanical properties, biostability, and sterilizability.[1][7] The incorporation of flexible ether linkages, such as those present in this compound, can be a strategy to modulate the flexibility and processability of polyimides for applications in medical implants and devices.[5] Similarly, epoxy resins cured with specific diamines are used in the fabrication of medical devices, and biocompatible formulations are a key area of research.[8][9][10]

Precursor for Bioactive Molecules: Schiff Bases and Metal Complexes

The primary amine groups of this compound are reactive handles for the synthesis of more complex molecules with potential biological activity.

-

Schiff Bases: Condensation of the diamine with various aldehydes or ketones can yield Schiff bases.[11] Schiff bases are a class of compounds known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[12][13][14]

-

Metal Complexes: The diamine and its Schiff base derivatives can act as ligands to form coordination complexes with various metal ions.[3][15][16] These metal complexes can exhibit unique biological properties that are different from the free ligand, opening avenues for the design of novel therapeutic agents.[17][18][19]

Further research is warranted to explore the synthesis and biological evaluation of derivatives of this compound for potential applications in drug development.

Safety and Handling

This compound is suspected of causing genetic defects.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with well-established applications in the field of polymer chemistry. Its synthesis is straightforward, and its properties can be reliably characterized using standard analytical techniques. While its primary role lies in the creation of high-performance polyimides and epoxy resins, its potential as a scaffold for the synthesis of novel bioactive molecules presents an exciting frontier for future research at the interface of materials science and drug discovery.

References

-

1,2-Bis(4-aminophenoxy)ethane. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

A comprehensive review on synthesis and biological activity of schiff bases. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

-

4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022, April 7). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Activity of a Novel Derivatives of Schiff Base. (2024, December 15). Retrieved January 7, 2026, from [Link]

-

4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Medical Epoxies by EPO-TEK. (n.d.). Retrieved January 7, 2026, from [Link]

-

CAS:6052-10-4 | this compound. (n.d.). ALFA CHEMICAL. Retrieved January 7, 2026, from [Link]

-

Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Polyimide as a biomedical material: advantages and applications. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Can One Novel Series of Transition Metal Complexes of Oxy-dianiline Schiff Base Afford Advances in Both Biological Inorganic Chemistry and Materials Science?. (2021, August 19). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Biomedical applications and synthesis of Schiff bases transition metal complexes derived from 4 to 4 oxydianiline | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Polyimides containing oxyethylene units. Part 4: Polymerization of dianhydrides containing ether linkages. (n.d.). NASA Technical Reports Server (NTRS). Retrieved January 7, 2026, from [Link]

-

SYNTHESIS AND IDENTIFICATION OF SCHIFF BASES AND BILOGICAL ACTIVITY NEW STUDY. (2024, March 4). Iraqi Journal of Science. Retrieved January 7, 2026, from [Link]

-

Medical Epoxy & Adhesives | ISO 10993 Certified Solutions. (n.d.). Retrieved January 7, 2026, from [Link]

-

Breakthrough instruments and products: Biocompatible epoxies for medical device manufacturing. (2020, October 9). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Purify this compound producer. (n.d.). UniVOOK. Retrieved January 7, 2026, from [Link]

-

Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024, September 7). Retrieved January 7, 2026, from [Link]

-

Structures of 4,4′-(ethane-1,2-diylbis(oxy))dianiline (left) and.... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of novel 2,2′-((1,2-diphenylethane-1,2-diylidene)bis(azanylylidene))bis(pyridin-3-ol)and metal complexes: molecular docking and in silico ADMET profile. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (n.d.). Oriental Journal of Chemistry. Retrieved January 7, 2026, from [Link]

- Epoxy resins, curing agents, compounds, and modifiers. (n.d.).

-

Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. (n.d.). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | 6052-10-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Purify this compound producer | UniVOOK [univook.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. daryatamin.com [daryatamin.com]

- 7. Polyimide as a biomedical material: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medical Epoxies by EPO-TEK® - Epoxy Technology [epotek.com]

- 9. meridianadhesives.com [meridianadhesives.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of a Novel Derivatives of Schiff Base | Al-Nahrain Journal of Science [mail.anjs.edu.iq]

- 14. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]

- 19. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1,2-Bis(4-aminophenoxy)ethane: An In-depth Technical Guide

Introduction

1,2-Bis(4-aminophenoxy)ethane is a versatile aromatic diamine that serves as a crucial building block in the synthesis of advanced polymers, particularly high-performance polyimides.[1] The presence of flexible ether linkages in its backbone imparts desirable properties such as improved solubility and processability to the resulting polymers, without compromising their high thermal stability.[2] Given its significance in materials science and drug development, the unambiguous structural confirmation and purity assessment of 1,2-Bis(4-aminophenoxy)ethane are of paramount importance.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2-Bis(4-aminophenoxy)ethane. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical techniques used to verify the identity and purity of this compound. The guide will delve into the theoretical underpinnings and practical application of key spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section will detail the experimental protocol, present the expected data, and offer an expert interpretation of the spectral features.

Molecular Structure and Characterization Workflow

The structural integrity of 1,2-Bis(4-aminophenoxy)ethane is the foundation of its utility. The molecule consists of a central ethane bridge connected via ether linkages to two para-substituted aminophenoxy moieties.

Caption: Molecular structure of 1,2-Bis(4-aminophenoxy)ethane.

A systematic approach to the spectroscopic analysis is crucial for a comprehensive characterization. The following workflow outlines the logical progression of techniques employed to elucidate and confirm the molecular structure.

Caption: General workflow for the spectroscopic characterization of 1,2-Bis(4-aminophenoxy)ethane.

Infrared (IR) Spectroscopy

Theoretical Background

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3] It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule.

Experimental Protocol

The solid sample of 1,2-Bis(4-aminophenoxy)ethane is prepared for analysis using the KBr pellet method to obtain a high-quality spectrum.[4][5]

-

Sample Preparation: A small amount of finely ground 1,2-Bis(4-aminophenoxy)ethane (approximately 1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr) (approximately 100-200 mg).

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

The IR spectrum of 1,2-Bis(4-aminophenoxy)ethane exhibits characteristic absorption bands corresponding to its constituent functional groups. The expected wavenumbers and their assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3450-3300 | N-H stretch (amine) | Two distinct bands for symmetric and asymmetric stretching of the primary amine. |

| 3050-3000 | C-H stretch (aromatic) | Absorption from the C-H bonds on the benzene rings. |

| 2950-2850 | C-H stretch (aliphatic) | Stretching vibrations of the methylene (-CH₂-) groups in the ethane bridge. |

| 1620-1600 | N-H bend (amine) | Scissoring vibration of the primary amine. |

| 1510-1480 | C=C stretch (aromatic ring) | In-plane stretching of the carbon-carbon double bonds in the benzene rings. |

| 1240-1220 | C-O stretch (aryl ether) | Asymmetric stretching of the aryl-O-C bond. |

| 1180-1160 | C-N stretch (aromatic amine) | Stretching vibration of the carbon-nitrogen bond. |

| 830-810 | C-H bend (aromatic) | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |

The presence of sharp, distinct peaks in the N-H stretching region confirms the primary amine functional groups. The strong absorption band associated with the C-O stretching of the aryl ether is a key indicator of the ether linkages. The C-H out-of-plane bending in the fingerprint region is diagnostic of the para-substitution pattern on the benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy